molecular formula C20H34N2O5 B10796876 methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate

methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate

Cat. No.: B10796876
M. Wt: 382.5 g/mol
InChI Key: PLBGFBROZZUTKG-PHCFSIKCSA-N
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Description

1R-11 is a synthetic lipoxin mimetic that exhibits anti-inflammatory activities. It is known to mediate its effects through agonism of the ALX/FPR2 G protein-coupled receptor . This compound has been studied for its potential therapeutic applications due to its ability to mimic the actions of natural lipoxins, which are involved in resolving inflammation.

Preparation Methods

The preparation of 1R-11 involves several synthetic routes. One common method includes the asymmetric cycloaddition reaction using a chiral source in an N-acylhydroxylamine compound as a chiral inducer . This method builds two chiral centers of the target product. The raw materials for this route are widely available and cost-effective, making it suitable for large-scale industrial production. The preparation method features a reasonable route, simple operation, and mild reaction conditions, ensuring high atom economy and low production costs .

Chemical Reactions Analysis

1R-11 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

    Cycloaddition: This reaction involves the addition of two or more unsaturated molecules to form a cyclic molecule.

Scientific Research Applications

1R-11 has several scientific research applications:

Mechanism of Action

1R-11 exerts its effects by agonizing the ALX/FPR2 G protein-coupled receptor . This receptor is involved in the resolution of inflammation. By mimicking the actions of natural lipoxins, 1R-11 helps to reduce inflammation and promote healing. The molecular targets and pathways involved include the activation of specific signaling pathways that lead to the resolution of inflammation.

Comparison with Similar Compounds

1R-11 is unique due to its specific agonism of the ALX/FPR2 receptor. Similar compounds include other lipoxin mimetics and anti-inflammatory agents that target different receptors or pathways. Some examples of similar compounds are:

These compounds highlight the uniqueness of 1R-11 in its specific receptor targeting and anti-inflammatory properties.

Properties

Molecular Formula

C20H34N2O5

Molecular Weight

382.5 g/mol

IUPAC Name

methyl (E,5S,6R)-5,6-dihydroxy-8-[5-[(1R)-1-hydroxyhexyl]-1,2-dimethylimidazol-4-yl]oct-7-enoate

InChI

InChI=1S/C20H34N2O5/c1-5-6-7-9-18(25)20-15(21-14(2)22(20)3)12-13-17(24)16(23)10-8-11-19(26)27-4/h12-13,16-18,23-25H,5-11H2,1-4H3/b13-12+/t16-,17+,18+/m0/s1

InChI Key

PLBGFBROZZUTKG-PHCFSIKCSA-N

Isomeric SMILES

CCCCC[C@H](C1=C(N=C(N1C)C)/C=C/[C@H]([C@H](CCCC(=O)OC)O)O)O

Canonical SMILES

CCCCCC(C1=C(N=C(N1C)C)C=CC(C(CCCC(=O)OC)O)O)O

Origin of Product

United States

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